

# 2-Hydroxy-4-picoline spectroscopic data ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR)

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## Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-picoline (4-Methyl-2-pyridone)

## Introduction

2-Hydroxy-4-picoline, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> However, a comprehensive understanding of its structure and reactivity necessitates a detailed analysis of its spectroscopic properties. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.<sup>[2][3]</sup> This guide provides a detailed examination of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-hydroxy-4-picoline, which predominantly exists as its more stable tautomer, 4-methyl-2-pyridone. We will delve into the structural assignments of the NMR signals, provide a robust experimental protocol for data acquisition, and explain the underlying principles that govern the observed chemical shifts and coupling constants. This content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.

## The Tautomeric Equilibrium: 2-Hydroxy-4-picoline vs. 4-Methyl-2-pyridone

The phenomenon of tautomerism is central to understanding the chemistry and spectroscopy of 2-hydroxy-4-picoline. The molecule can exist in two forms: the aromatic hydroxy (enol) form

and the non-aromatic pyridone (keto) form. For most 2-hydroxypyridines, the equilibrium lies heavily in favor of the pyridone tautomer due to the stability conferred by the amide resonance and intermolecular hydrogen bonding, particularly in polar solvents and the solid state.<sup>[2]</sup><sup>[4]</sup> Spectroscopic evidence, especially the chemical shift of the ring carbons in  $^{13}\text{C}$  NMR, overwhelmingly supports the predominance of the 4-methyl-2-pyridone structure in solution.<sup>[5]</sup>

Caption: Tautomeric equilibrium between 2-hydroxy-4-picoline and 4-methyl-2-pyridone.

## Spectroscopic Data Analysis

The following NMR data corresponds to the predominant tautomer, 4-methyl-2-pyridone. The numbering convention used for assignments is illustrated in the molecular structure diagram below.

Caption: Structure of 4-methyl-2-pyridone with atom numbering for NMR assignments.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR is the initial and most informative experiment for structural analysis. The chemical shifts in pyridine derivatives are highly dependent on the electronic environment, with the electronegative nitrogen atom and, in this case, the carbonyl group, playing significant roles in deshielding adjacent protons.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Data for 4-Methyl-2-pyridone (in DMSO- $d_6$ , 400 MHz)

Assigned Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H-3	~6.0	d	$J \approx 1.5-2.0$	Located adjacent to the electron-donating NH group and meta to the methyl group, appearing relatively upfield. Coupled to H-5.
H-5	~6.1	d	$J \approx 6.5-7.0$	Coupled to H-6. The proximity to the electron-withdrawing carbonyl group results in a downfield shift compared to H-3.
H-6	~7.4	d	$J \approx 6.5-7.0$	Significantly deshielded due to its position alpha to the electronegative ring nitrogen and conjugated to the carbonyl group. Coupled to H-5.
CH <sub>3</sub> (C-7)	~2.1	s	-	A singlet in the typical allylic methyl region.
N-H	~11.5	br s	-	The amide proton is typically broad and appears

significantly  
downfield due to  
hydrogen  
bonding and  
resonance  
deshielding.

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Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative interpretation based on known values for similar structures.[\[5\]](#)

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton. The presence of a signal in the carbonyl region ( $\delta > 160$  ppm) is definitive proof of the pyridone tautomer.

Table 2: <sup>13</sup>C NMR Data for 4-Methyl-2-pyridone (in DMSO-d<sub>6</sub>, 100 MHz)

Assigned Carbon	Chemical Shift ( $\delta$ , ppm)	Rationale for Assignment
C-2	~165	The carbonyl carbon, highly deshielded due to the double bond to oxygen. Its presence confirms the keto form.
C-3	~105	Shielded carbon, positioned between two electron-donating groups (NH and the C=C bond).
C-4	~148	Quaternary carbon attached to the methyl group. Deshielded due to its position in the conjugated system.
C-5	~118	Olefinic carbon adjacent to the C-6 carbon.
C-6	~135	Deshielded due to its proximity to the electronegative nitrogen atom.
CH <sub>3</sub> (C-7)	~18	A typical chemical shift for a methyl group attached to an sp <sup>2</sup> -hybridized carbon.

Note: These are predicted and representative values based on established data for 2-pyridones and substituted pyridines.[\[5\]](#)[\[6\]](#)

## Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for 4-methyl-2-pyridone.

### 1. Sample Preparation:

- Step 1.1: Accurately weigh approximately 5-10 mg of the 4-methyl-2-pyridone sample into a clean, dry vial.

- Step 1.2: Add approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is an excellent choice as it readily dissolves the polar pyridone and allows for the observation of the exchangeable N-H proton. Chloroform- $d$  ( $CDCl_3$ ) can also be used, though the N-H signal may be broader or less distinct.
- Step 1.3: Vortex the vial until the sample is completely dissolved.
- Step 1.4: Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's probe (typically ~4-5 cm).

## 2. NMR Instrument Setup & Data Acquisition:

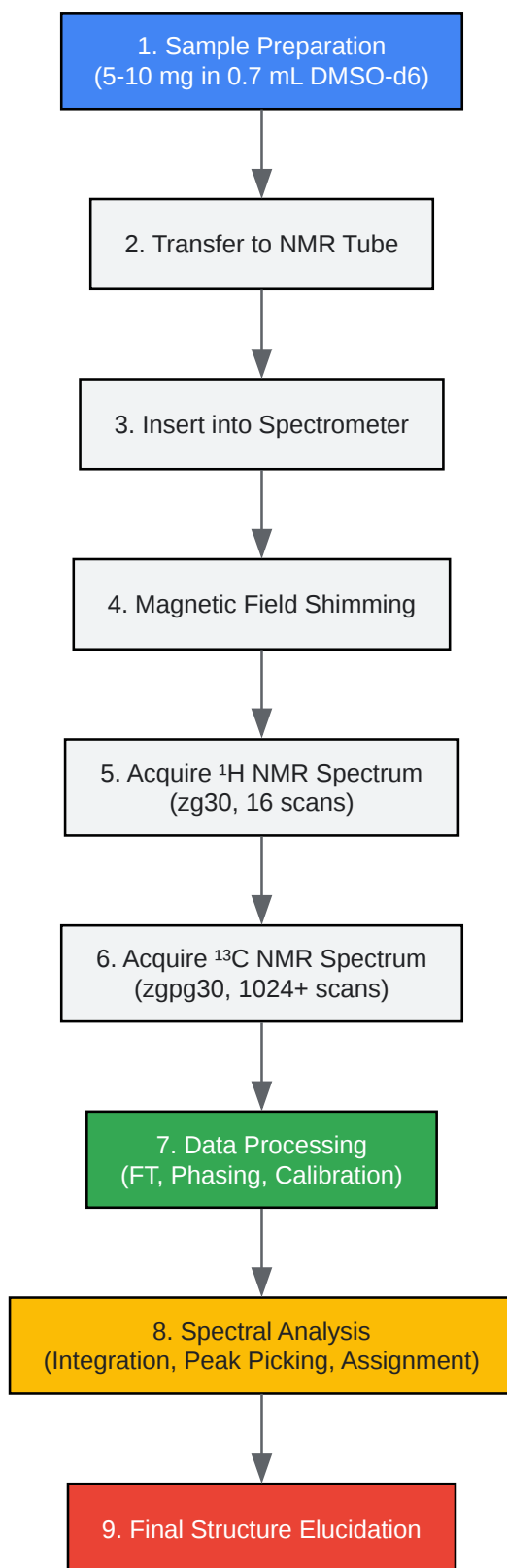
- Step 2.1 (Shimming): Insert the NMR tube into the spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
- Step 2.2 ( $^1H$  NMR Acquisition):
  - Spectrometer Frequency:  $\geq 400$  MHz
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  - Spectral Width: ~16 ppm (centered around 6-7 ppm).
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
  - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
- Step 2.3 ( $^{13}C$  NMR Acquisition):
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.
  - Spectral Width: ~220 ppm (centered around 100-120 ppm).
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: Due to the low natural abundance of  $^{13}C$ , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. This may take from 30 minutes to several hours.

## 3. Data Processing:

- Step 3.1: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Step 3.2: Phase correct the spectrum to ensure all peaks have a positive, symmetrical lineshape.
- Step 3.3: Calibrate the chemical shift axis. For  $^1H$  NMR in DMSO- $d_6$ , the residual solvent peak is at  $\delta$  2.50 ppm. For  $^{13}C$  NMR, the DMSO- $d_6$  solvent peak is at  $\delta$  39.52 ppm.

- Step 3.4: Integrate the  $^1\text{H}$  NMR signals to determine the relative proton ratios.
- Step 3.5: Analyze the multiplicities and coupling constants to establish proton connectivity.

## Experimental Workflow Diagram



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Caption: Standard workflow for NMR-based structural elucidation of 4-methyl-2-pyridone.



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